molecular formula C7H8ClNO2S B13553240 4-Chloro-2-methylbenzenesulfonamide CAS No. 85019-87-0

4-Chloro-2-methylbenzenesulfonamide

Cat. No.: B13553240
CAS No.: 85019-87-0
M. Wt: 205.66 g/mol
InChI Key: GVLBNAYYKLMCSH-UHFFFAOYSA-N
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Description

4-Chloro-2-methylbenzenesulfonamide is an organic compound with the molecular formula C7H8ClNO2S It is a derivative of benzenesulfonamide, where the benzene ring is substituted with a chlorine atom at the 4-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2-methylbenzenesulfonamide can be synthesized through several methods. One common approach involves the sulfonation of 4-chloro-2-methylbenzenamine with chlorosulfonic acid, followed by neutralization with ammonia or an amine . The reaction conditions typically require controlled temperatures and careful handling of reagents to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonation processes using automated reactors and precise control systems to maintain optimal reaction conditions. The use of continuous flow reactors can enhance efficiency and scalability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-methylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorine atom and a methyl group on the benzene ring makes it a valuable intermediate in various synthetic processes and research applications .

Properties

IUPAC Name

4-chloro-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2S/c1-5-4-6(8)2-3-7(5)12(9,10)11/h2-4H,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLBNAYYKLMCSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50291668
Record name 5-Chloro-o-toluenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50291668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85019-87-0
Record name NSC77050
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77050
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Chloro-o-toluenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50291668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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